(1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl)(4-methylpiperidin-1-yl)methanone
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Overview
Description
The compound contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. It also contains a 4-methylpiperidine ring, which is a type of secondary amine . The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,3-triazole and 4-methylpiperidine rings would likely have a significant impact on the compound’s three-dimensional structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. The 1,2,3-triazole ring is known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its structure. The presence of the 1,2,3-triazole and 4-methylpiperidine rings in this compound could give it unique properties .Scientific Research Applications
The compound (1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl)(4-methylpiperidin-1-yl)methanone is a complex chemical entity that has been studied across various scientific domains. However, it appears there has been a misunderstanding or a specific chemical identifier mismatch, as the results retrieved pertain to a broad range of scientific inquiries rather than directly to the specified compound. The information provided below, therefore, encapsulates the scientific endeavors surrounding similar compounds or related research methodologies, focusing on the broader implications of such research without direct reference to the specified compound.
Analytical Techniques in Toxicology
One area of research that shares methodologies applicable to studying complex compounds like the specified one involves the identification and quantification of xenobiotics in biological fluids using techniques such as 1H NMR spectroscopy. This approach allows for the direct characterization and quantification of a wide range of xenobiotics and their metabolites, providing a powerful tool for acute poisoning cases and toxicological studies (Imbenotte et al., 2003). Similarly, studies on substances like methanol and its metabolites offer insights into the kinetic interactions and treatment approaches in cases of intoxication, highlighting the versatility of modern analytical techniques in identifying and mitigating the effects of toxic substances (Hovda et al., 2005).
Environmental Monitoring and Public Health
Research on environmental phenols and parabens in human samples, such as urine, milk, and serum, underscores the importance of monitoring exposure to potentially harmful chemicals. Studies like those conducted by Mortensen et al. (2014) and Moos et al. (2014) demonstrate the utility of sensitive analytical methods in assessing human exposure to environmental contaminants and their potential health implications (Mortensen et al., 2014; Moos et al., 2014). These studies provide a framework for understanding the distribution and impact of environmental chemicals on public health, offering a relevant context for the investigation of complex chemical entities.
Safety And Hazards
Future Directions
properties
IUPAC Name |
[1-(4-ethylphenyl)triazol-4-yl]-(4-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-3-14-4-6-15(7-5-14)21-12-16(18-19-21)17(22)20-10-8-13(2)9-11-20/h4-7,12-13H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYDKKXLPUPULV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl)(4-methylpiperidin-1-yl)methanone |
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